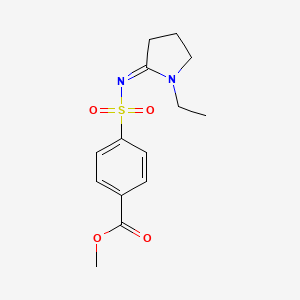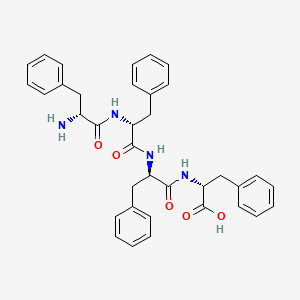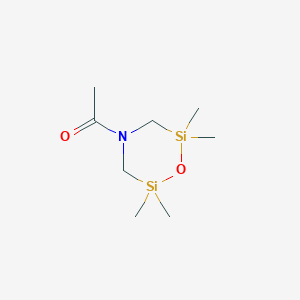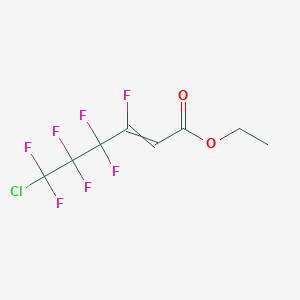
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a pyrrolidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the benzoate ester: This can be achieved through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzoate ester using a sulfonyl chloride reagent under basic conditions.
Formation of the pyrrolidinylidene moiety: The final step involves the reaction of the sulfonylated benzoate with 1-ethyl-2-pyrrolidinylideneamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The pyrrolidinylidene moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the sulfonyl and pyrrolidinylidene groups.
Methyl 4-sulfamoylbenzoate: Contains a sulfonamide group instead of the sulfonyl group.
Methyl 4-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring but lacks the sulfonyl group.
Uniqueness
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyrrolidinylidene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
126826-56-0 |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
methyl 4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylbenzoate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-16-10-4-5-13(16)15-21(18,19)12-8-6-11(7-9-12)14(17)20-2/h6-9H,3-5,10H2,1-2H3/b15-13- |
InChI-Schlüssel |
MGQOEFFHPBKNKJ-SQFISAMPSA-N |
Isomerische SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)

![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)

![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)

